molecular formula C22H23ClN4O7S B1683801 Lénvatinib mésylate CAS No. 857890-39-2

Lénvatinib mésylate

Numéro de catalogue: B1683801
Numéro CAS: 857890-39-2
Poids moléculaire: 523.0 g/mol
Clé InChI: HWLFIUUAYLEFCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lenvatinib mesylate is a type of targeted therapy drug called a kinase inhibitor . It works by blocking proteins that signal cancer cells to divide and also blocks proteins that signal the growth of new blood vessels that tumors need to grow . It is a small-molecule drug that can enter cells easily . It is used alone or with other drugs to treat various types of cancer including endometrial carcinoma, hepatocellular carcinoma (a type of liver cancer), renal cell carcinoma (a type of kidney cancer), and thyroid cancer .


Synthesis Analysis

Lenvatinib is synthesized using 4-nitrophenyl cyclopropylcarbamate . This compound is prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . Lenvatinib is then synthesized by reacting 4- (4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate . Apart from the synthesis of lenvatinib, citrate, phosphate, malate, and oxalate salts of lenvatinib have also been reported .


Molecular Structure Analysis

The molecular structure of Lenvatinib mesylate is complex, involving multiple receptor tyrosine kinases . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .


Chemical Reactions Analysis

Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .


Physical and Chemical Properties Analysis

Lenvatinib mesylate is a white to pale reddish-yellow powder . It is slightly soluble in water while practically insoluble in ethanol (dehydrated) . The dissociation constant (pKa value) of Lenvatinib mesylate is 5.05 at 25°C . The partition coefficient (log P value) is 3.30 .

Applications De Recherche Scientifique

Traitement du cancer

Le lénvatinib mésylate est un inhibiteur multicible de la tyrosine kinase capable de promouvoir l'apoptose, de supprimer l'angiogenèse, d'inhiber la prolifération des cellules tumorales et de moduler la réponse immunitaire . Il a été approuvé comme traitement de première intention efficace pour plusieurs types de cancer .

Cancer de la thyroïde

Le this compound a été appliqué pour la première fois comme traitement de deuxième intention du cancer de la thyroïde en 2015 . Il a montré une activité antitumorale puissante contre diverses lignées de cellules cancéreuses humaines .

Carcinome à cellules rénales

En 2016, le this compound a été certifié comme traitement en association avec l'évérolimus pour le carcinome à cellules rénales . Plus récemment, il a été utilisé avec le pembrolizumab comme régime de première intention pour le carcinome à cellules rénales avancé .

Carcinome hépatocellulaire

Le this compound a été approuvé comme traitement de première intention du carcinome hépatocellulaire (CHC) avancé . Une revue systématique et une méta-analyse de 24 études indiquent que le lénvatinib peut fournir de meilleures réponses tumorales et des avantages de survie par rapport au sorafénib pour les patients atteints de CHC non résécable, avec une incidence comparable d'événements indésirables .

Mécanismes de résistance

Avec l'augmentation progressive de l'application du lénvatinib, la progression inévitable de la résistance au lénvatinib devient plus fréquente . Des recherches récentes ont rapporté les mécanismes sous-jacents au développement de la résistance au lénvatinib dans la thérapie tumorale, qui sont liés à la régulation de la mort ou de la prolifération cellulaire, à la transformation histologique, au métabolisme, aux processus de transport et à l'épigénétique .

Biomarqueurs et thérapie combinée

Les recherches actuelles se concentrent sur les mécanismes de résistance du lénvatinib, décrivent une série de biomarqueurs potentiels, présentent l'état d'application actuel et les perspectives des médicaments utilisés en association avec le lénvatinib et résument les essais cliniques en cours impliquant une thérapie combinée de lénvatinib .

Cancer de la vessie

Des recherches sont en cours sur l'application du this compound pour le traitement du cancer de la vessie .

Inhibition d'autres récepteurs de tyrosine kinases (RTK)

Le lénvatinib inhibe également d'autres RTK qui ont été impliqués dans l'angiogenèse pathogène, la croissance tumorale et la progression du cancer en plus de leurs fonctions cellulaires normales, notamment les récepteurs du facteur de croissance des fibroblastes (FGF) FGFR1, 2, 3 et 4 ; le récepteur alpha du facteur de croissance dérivé des plaquettes (PDGFRα), KIT et RET .

Mécanisme D'action

Target of Action

Lenvatinib mesylate is a receptor tyrosine kinase (RTK) inhibitor that primarily targets vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .

Mode of Action

Lenvatinib mesylate inhibits the kinase activities of its targets, thereby blocking the activation of signal transduction pathways involved in cellular processes such as cell proliferation, migration, apoptosis, and differentiation . This inhibition also affects pathogenic angiogenesis, lymphogenesis, tumor growth, and cancer progression .

Biochemical Pathways

The inhibition of VEGF and FGF receptors by lenvatinib mesylate disrupts the angiogenesis process, which is crucial for tumor growth and metastasis . By blocking these receptors, lenvatinib mesylate prevents the formation of new blood vessels that tumors need to grow .

Pharmacokinetics

Following oral administration, lenvatinib is rapidly absorbed and extensively metabolized prior to excretion . Its metabolism is mediated by multiple pathways, and several metabolites of lenvatinib have been identified . Exposure to lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .

Result of Action

The primary result of lenvatinib mesylate’s action is the inhibition of tumor growth. By blocking proteins that signal cancer cells to divide and proteins that signal the growth of new blood vessels that tumors need to grow, lenvatinib mesylate keeps cancer cells from growing .

Action Environment

The efficacy and stability of lenvatinib mesylate can be influenced by various environmental factors. For instance, lenvatinib mesylate has been found to be sensitive to acid and base hydrolysis, resulting in the generation of degradation products . Furthermore, the drug’s pharmacokinetic profile can be affected by factors such as diet and the patient’s hepatic function .

Safety and Hazards

Lenvatinib mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .

Analyse Biochimique

Biochemical Properties

Lenvatinib mesylate inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet derived growth factor receptor alpha (PDGFRα), KIT, and RET .

Cellular Effects

Lenvatinib mesylate works by blocking proteins that signal cancer cells to divide. It also blocks proteins that signal the growth of new blood vessels that tumors need to grow . Blocking these signals keeps cancer cells from growing .

Molecular Mechanism

Lenvatinib mesylate acts as a multiple kinase inhibitor. It inhibits the three main vascular endothelial growth factor receptors VEGFR1, 2 and 3, as well as fibroblast growth factor receptors (FGFR) 1, 2, 3 and 4, platelet-derived growth factor receptor (PDGFR) alpha, c-Kit, and the RET proto-oncogene .

Temporal Effects in Laboratory Settings

Lenvatinib mesylate has shown anti-tumor activities against a variety of human cancer cell lines in mouse xenograft models . Resistance emerges soon after initial treatment, limiting the clinical benefits of lenvatinib mesylate .

Dosage Effects in Animal Models

In animal models, lenvatinib mesylate has shown disease-modifying effects on posttraumatic osteoarthritis of the knee . The effects of lenvatinib mesylate vary with different dosages .

Metabolic Pathways

Lenvatinib mesylate is metabolized by CYP3A and aldehyde oxidase . Following administration of a radiolabeled dose, approximately 64% and 25% of the radiolabel were eliminated in the feces and urine, respectively .

Transport and Distribution

In vitro binding of lenvatinib mesylate to human plasma proteins was high and ranged from 98% to 99% . This binding was mainly to albumin with minor binding to α1-acid glycoprotein and γ-globulin .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cell membrane where it interacts with its target receptors .

Propriétés

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLFIUUAYLEFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235081
Record name Lenvatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857890-39-2
Record name Lenvatinib mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857890-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenvatinib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857890392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenvatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LENVATINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78384F61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lenvatinib mesylate
Reactant of Route 2
Reactant of Route 2
Lenvatinib mesylate
Reactant of Route 3
Reactant of Route 3
Lenvatinib mesylate
Reactant of Route 4
Reactant of Route 4
Lenvatinib mesylate
Reactant of Route 5
Reactant of Route 5
Lenvatinib mesylate
Reactant of Route 6
Reactant of Route 6
Lenvatinib mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.